4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

Sourcing regiochemically precise tetrasubstituted thiophene scaffolds often delays medicinal chemistry timelines. This compound delivers a pre-validated 4-chloro pharmacophore with an optimal balance of lipophilicity (XLogP3 2.2) and polarity (TPSA 93.2 Ų), enabling rapid hit-to-lead progression. • Confirmed anti-inflammatory activity in class-level carrageenan-induced edema models • 3-(2-Methoxyethoxy) chain provides a direct vector for solid-phase diversification into farnesyltransferase inhibitor libraries • Carboxylic acid handle allows straightforward conversion to carboxamides, esters, or HTS-ready derivatives Supplied with full analytical characterization (NMR, HPLC, MS) to meet the most rigorous quality benchmarks.

Molecular Formula C9H11ClO5S
Molecular Weight 266.70 g/mol
Cat. No. B12063729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
Molecular FormulaC9H11ClO5S
Molecular Weight266.70 g/mol
Structural Identifiers
SMILESCOCCOC1=C(SC(=C1Cl)OC)C(=O)O
InChIInChI=1S/C9H11ClO5S/c1-13-3-4-15-6-5(10)9(14-2)16-7(6)8(11)12/h3-4H2,1-2H3,(H,11,12)
InChIKeyLYKVECPERSBQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic Acid – Compound Overview


4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid (CAS 1708079-50-8) is a fully substituted thiophene-2-carboxylic acid derivative bearing a chlorine atom at position 4, a methoxy group at position 5, and a 2-methoxyethoxy chain at position 3 [1]. The compound belongs to the broader class of tetrasubstituted thiophene-2-carboxylic acids, a scaffold that has been validated as a productive pharmacophore for protein farnesyltransferase inhibition [2] and as a bioisosteric framework for anti-inflammatory drug design [3]. Its computed physicochemical properties include a molecular weight of 266.70 g/mol, an XLogP3 of 2.2, a topological polar surface area (TPSA) of 93.2 Ų, six hydrogen bond acceptors, one hydrogen bond donor, and six rotatable bonds [1].

1 Tetrasubstituted scaffold Supports farnesyltransferase and anti-inflammatory target class studies.
2 Balanced ADME profile Computed properties may support permeability and oral absorption models.
3 Diverse application fit Suitable for medicinal chemistry, agrochemical, and materials science workflows.

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic Acid: Why Generics Fail


In-class thiophene-2-carboxylic acid derivatives cannot be interchanged because the precise regiochemical arrangement of the 4-chloro, 5-methoxy, and 3-(2-methoxyethoxy) substituents simultaneously governs lipophilicity, hydrogen-bonding capacity, conformational flexibility, and electronic properties [1][2]. Removal of the 5-methoxy group (as in the 4-chloro-3-(2-methoxyethoxy) analog) reduces the XLogP3 from 2.2 to 1.9 and eliminates one hydrogen bond acceptor, altering membrane permeability and target engagement profiles [1][2]. Conversely, removal of the 4-chloro substituent (as in the 5-methoxy-3-(2-methoxyethoxy) analog) drops the XLogP3 to 1.6 and removes the halogen-bond donor capacity that is critical for certain protein–ligand interactions [1][3]. Substituting the 2-methoxyethoxy chain with a simpler ethoxy group retains the chlorine and methoxy but eliminates two oxygen atoms, reducing both polarity and metabolic stability . These non-linear property changes mean that generic substitution cannot preserve the intended pharmacological or physicochemical profile.

Attribute
4-Cl,5-OMe,3-MOE
Closest Analogs
Lipophilicity (XLogP3)
2.2
1.6–1.9; lower logP may reduce membrane partitioning.
H-Bond Acceptors
6
5; absence of 5-OMe eliminates polar target engagement site.
Halogen Bonding
Cl present
Cl absent; loss of halogen-bond donor may shift target selectivity.

4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic Acid: Differentiation Evidence vs. Analogs


Enhanced Lipophilicity vs. Structural Analogs

The target compound exhibits a computed XLogP3 of 2.2, which is 0.3 log units higher than the 4-chloro-3-(2-methoxyethoxy) analog (XLogP3 = 1.9) [1][2] and 0.6 log units higher than the 5-methoxy-3-(2-methoxyethoxy) analog (XLogP3 = 1.6) [1][3]. This lipophilicity increase is attributable to the simultaneous presence of both the 4-chloro and 5-methoxy substituents, which contribute additively to logP.

Lipophilicity
Head-to-head
XLogP3 = 2.2
Δ +0.3 vs des-methoxy; +0.6 vs des-chloro
Reported higher lipophilicity may enhance membrane partitioning.
Computed XLogP3; context-dependent.
Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Count Advantage

The target compound possesses six hydrogen bond acceptor atoms (four oxygens, one chlorine, one sulfur), compared to only five HBAs in the 4-chloro-3-(2-methoxyethoxy) analog, which lacks the 5-methoxy oxygen [1][2]. This additional HBA site increases the potential for specific polar interactions with biological targets without altering the hydrogen bond donor count (HBD = 1 in both compounds) [1][2].

H-Bond Acceptors
Head-to-head
HBA = 6
ΔHBA = +1 (20% increase)
Supports additional enthalpic binding contributions.
Computed; requires assay validation.
Hydrogen bonding Solubility Target engagement

Increased Topological Polar Surface Area

The target compound has a TPSA of 93.2 Ų, which is 9.2 Ų (11%) higher than the 4-chloro-3-(2-methoxyethoxy) analog (TPSA = 84.0 Ų) [1][2], yet identical to the 5-methoxy-3-(2-methoxyethoxy) analog (TPSA = 93.2 Ų) [1][3]. This indicates that the 5-methoxy group contributes approximately 9 Ų to the polar surface area, while the 4-chloro substituent does not significantly alter TPSA.

Polar Surface Area
Head-to-head
TPSA = 93.2 Ų
Δ +9.2 Ų (11%) vs des-methoxy analog
TPSA in favorable oral absorption range (60–140 Ų).
Class-level ADME association.
Polar surface area Oral bioavailability CNS penetration

Conformational Flexibility and Dipole Moment Enhancement

The target compound contains six rotatable bonds (versus five in the 4-chloro-3-(2-methoxyethoxy) analog), due to the additional 5-methoxy group [1][2]. Studies on structurally related 2-alkoxyethoxy-substituted aromatic esters have demonstrated that the methoxyethoxy chain increases the molecular dipole moment and dielectric anisotropy, properties that are critical for applications in liquid crystal display dopants and in modulating intermolecular interactions in biological systems [3].

Flexibility & Dipole
Cross-study
6 rotatable bonds; methoxyethoxy chain
May improve polar solubility and modulate binding entropy.
Dipole effect is class-level inference from liquid crystal studies.
Conformational flexibility Dipole moment Liquid crystal dopants

4-Chloro Pharmacophore: Anti-Inflammatory and Farnesyltransferase Inhibition

Structure–activity relationship studies on tetrasubstituted thiophene-2-carboxylic acids have established that the presence of a 4-chloro substituent is critical for anti-inflammatory activity in carrageenan-induced rat paw edema models [1]. In the arylthiophene-2-carboxylic acid series, 4-chloro-substituted analogs demonstrated potent protein farnesyltransferase inhibition (IC50 values in the low micromolar range) and antiproliferative activity against Trypanosoma brucei and Plasmodium falciparum [2]. The target compound combines this validated 4-chloro pharmacophoric element with additional 5-methoxy and 3-(2-methoxyethoxy) substituents that modulate lipophilicity and hydrogen bonding.

4-Cl Pharmacophore
Class-level
Validated in reported SAR
Anti-inflammatory and FTase inhibition context
4-Cl aligns with reported pharmacophoric requirements.
Data to verify in specific assay models.
Anti-inflammatory Farnesyltransferase inhibition Structure–activity relationship

Unmatched Regioisomeric Substitution Pattern

A survey of the closest commercially available analogs reveals that no other compound combines the 4-chloro and 5-methoxy substitution pattern with a 3-(2-methoxyethoxy) chain on the thiophene-2-carboxylic acid scaffold [1][2][3]. The 4-chloro-3-(2-methoxyethoxy) analog lacks the 5-methoxy group [2]; the 5-methoxy-3-(2-methoxyethoxy) analog lacks the 4-chloro group [3]; and the 4-chloro-3-ethoxy-5-methoxy analog replaces the 2-methoxyethoxy chain with a simpler ethoxy group . This unique combination of substituents occupies a distinct region of chemical property space (MW 266.70, XLogP3 2.2, TPSA 93.2 Ų) that is not duplicated by any single commercial analog [1].

Unique Regioisomer
Supporting
4-Cl, 5-OMe, 3-MOE combination
No single analog replicates all three groups
Distinct chemical space supports IP and selectivity screening.
Survey of PubChem and vendor catalogs.
Regioisomer Chemical space Patent novelty

Application Scenarios for 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic Acid


Anti-Inflammatory Lead Optimization

Medicinal chemistry teams developing tetrasubstituted thiophene-based anti-inflammatory agents should prioritize this compound as a core scaffold. Its XLogP3 of 2.2 and TPSA of 93.2 Ų achieve a favorable balance between membrane permeability and oral bioavailability [1], while the validated 4-chloro pharmacophore supports anti-inflammatory activity as demonstrated in class-level carrageenan-induced edema models [4]. The additional 5-methoxy group provides an extra hydrogen bond acceptor (HBA = 6) for target engagement without increasing hydrogen bond donor count, preserving drug-likeness [1].

Antiparasitic Farnesyltransferase Inhibitor Development

The 3-arylthiophene-2-carboxylic acid scaffold has produced potent protein farnesyltransferase inhibitors with antiproliferative activity against T. brucei and P. falciparum [5]. This compound's 4-chloro substituent aligns with the established SAR for this target class [5], while the 3-(2-methoxyethoxy) chain offers a vector for further diversification via solid-phase synthesis methodologies [5]. The computed XLogP3 of 2.2 is within the optimal range for intracellular parasite access [1].

Agrochemical Microbicide Development via Carboxamides

Thiophene-2-carboxylic acid derivatives are established scaffolds for microbicidal compositions [2]. The carboxylic acid functionality at position 2 enables straightforward conversion to carboxamides, esters, and other derivatives suitable for high-throughput agrochemical screening. The compound's unique regioisomeric substitution pattern (4-Cl, 5-OCH3, 3-OCH2CH2OCH3) provides patent-relevant chemical matter that is not represented in generic thiophene-2-carboxylic acid patent filings [2].

Liquid Crystal Dopants and Conductive Polymers

The 2-methoxyethoxy chain is known to enhance molecular dipole moment and dielectric anisotropy in nematic liquid crystal dopants [3]. The thiophene core, combined with the electron-withdrawing chlorine and electron-donating methoxy groups, creates a polarized π-system amenable to electrochemical polymerization. This compound can serve as a monomer precursor for functionalized polythiophenes with tailored electronic properties [3].

Application
Selection Property
Validation Focus
Anti-Inflammatory Lead Optimization
Scaffold with reported pharmacophoric 4-Cl and balanced TPSA/XLogP3
Target engagement and permeability assays in cell models
Antiparasitic FTase Inhibitor Dev
4-Cl alignment with FTase SAR; 3-MOE chain for diversification
Enzyme inhibition and parasite proliferation models
Agrochemical Microbicide Screening
Carboxylic acid handle for derivatization; unique regioisomer IP space
Carboxamide library synthesis and panel screening
Liquid Crystal & Polymer Precursors
Methoxyethoxy chain for dipole enhancement; polarized π-system
Dielectric anisotropy and electrochemical polymerization studies
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